![molecular formula C16H13N3O B7470351 N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
N-[4-(1H-imidazol-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-imidazol-1-yl)phenyl]benzamide, also known as INCB054329 or simply INCB, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. This compound has been shown to have promising effects in preclinical studies, and is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions.
Wirkmechanismus
The mechanism of action of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a key role in regulating the expression of genes that are involved in cell growth and survival, and is often overexpressed in cancer cells. By inhibiting BRD4, N-[4-(1H-imidazol-1-yl)phenyl]benzamide is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have effects on the central nervous system, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(1H-imidazol-1-yl)phenyl]benzamide for laboratory experiments is its potent and selective activity against BRD4. This makes it a useful tool for studying the role of BRD4 in various cellular processes, and for identifying potential therapeutic targets for the treatment of cancer and other diseases. However, there are also limitations to the use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in laboratory experiments. For example, this compound is relatively expensive, and may not be readily available in large quantities for some experiments.
Zukünftige Richtungen
There are many potential future directions for the development and use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide. One area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound. In addition, there is ongoing research into the use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in combination with other anti-cancer drugs, with the goal of improving treatment outcomes for patients with cancer. Finally, there is interest in exploring the potential use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in the treatment of other diseases beyond cancer, such as inflammatory and neurological disorders.
Conclusion:
In conclusion, N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. This compound is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions. While there are still many questions to be answered about the mechanism of action and potential uses of N-[4-(1H-imidazol-1-yl)phenyl]benzamide, the ongoing research in this area holds great promise for the development of new and effective therapies for a variety of diseases.
Synthesemethoden
The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 4-(1H-imidazol-1-yl)aniline, which is reacted with benzoyl chloride to form N-(4-benzoylphenyl)-1H-imidazole-1-carboxamide. This intermediate is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, N-[4-(1H-imidazol-1-yl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-(4-imidazol-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)19-11-10-17-12-19/h1-12H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKYBOAJQUQOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.